molecular formula C11H15N3 B13472043 5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine

5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine

Cat. No.: B13472043
M. Wt: 189.26 g/mol
InChI Key: BBOCBUIGVLEEMV-UHFFFAOYSA-N
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Description

5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine is a heterocyclic compound that features an imidazole ring fused with a benzene ring and a tert-butyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine typically involves the condensation of o-phenylenediamine with tert-butyl isocyanide under acidic conditions. The reaction proceeds through the formation of an intermediate imidazoline, which is subsequently oxidized to yield the desired imidazole derivative .

Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, the reaction conditions can be fine-tuned to minimize by-products and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: 5-(tert-Butyl)-1H-benzo[d]imidazol-2-amine is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature can enhance the compound’s stability and selectivity in various applications, making it a valuable compound in research and industry .

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

6-tert-butyl-1H-benzimidazol-2-amine

InChI

InChI=1S/C11H15N3/c1-11(2,3)7-4-5-8-9(6-7)14-10(12)13-8/h4-6H,1-3H3,(H3,12,13,14)

InChI Key

BBOCBUIGVLEEMV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(N2)N

Origin of Product

United States

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